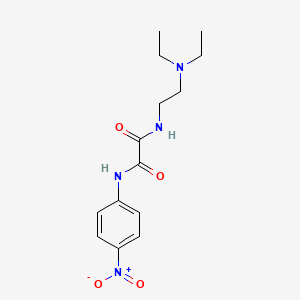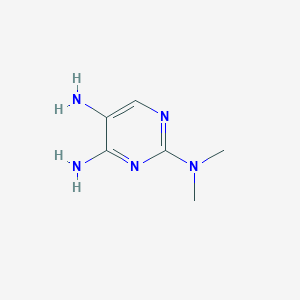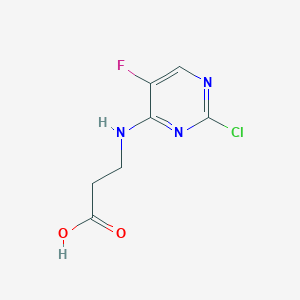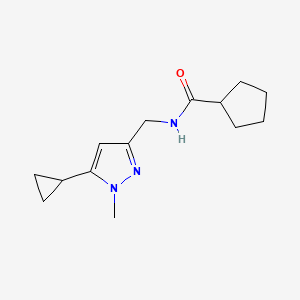
N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide, also known as DEANO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthetic Chemistry Applications
N1-(2-(diethylamino)ethyl)-N2-(4-nitrophenyl)oxalamide and related compounds have been utilized in novel synthetic pathways. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the chemical's potential in creating diverse oxalamides and anthranilic acid derivatives with high yields and operational simplicity (Mamedov et al., 2016).
Material Science and Optical Applications
In materials science, the molecule has been implicated in studies related to optical storage and polymer sciences. Meng et al. (1996) synthesized and copolymerized nitrophenyl derivatives to study the photoinduced birefringence in polymers, revealing the potential of such compounds in reversible optical storage through cooperative motion of polar side groups (Meng et al., 1996).
Molecular Interactions and Photolabile Groups
Furthermore, research into photolabile groups has incorporated this compound derivatives. Goguen et al. (2011) discussed the sequential activation and deactivation of protein function using spectrally differentiated caged phosphoamino acids, highlighting the compound's role in controlled biological studies (Goguen et al., 2011).
Antimicrobial Studies
In the realm of antimicrobial research, compounds structurally related to this compound have been synthesized and tested for their biological activities. For example, novel metal complexes of palmitoyl thioureas, incorporating similar functional groups, demonstrated promising antimicrobial properties (Asegbeloyin et al., 2018).
Environmental and Catalytic Applications
The study of organophosphorus compounds, including those related to this compound, has extended into environmental science. Katagi (1993) examined the photochemistry of organophosphorus herbicides, shedding light on the degradation pathways and potential environmental impacts of these chemicals (Katagi, 1993).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-3-17(4-2)10-9-15-13(19)14(20)16-11-5-7-12(8-6-11)18(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSIUCRRLHIODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)
![7-(furan-2-yl)-5-(4-methylbenzyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2478939.png)

![1,8,12-Triazabicyclo[9.3.0]tetradeca-11,13-diene;dihydrochloride](/img/structure/B2478941.png)



![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)


![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)